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molecular formula C6H10N8O8 B8787596 1,4,5,8-Tetranitrodecahydropyrazino[2,3-b]pyrazine CAS No. 135877-16-6

1,4,5,8-Tetranitrodecahydropyrazino[2,3-b]pyrazine

Cat. No. B8787596
M. Wt: 322.19 g/mol
InChI Key: HNIYFQYULIZVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04443602

Procedure details

A portion of 8-nitroso-1,4,5-trinitro-1,4,5,8-tetraazadecalin (1.0 g, 3.3 mmoles) was slowly added to 10 ml of well-stirred 100% nitric acid maintained at 0° C. over a 15-minute time period. The solution developed a light-yellow color. It was stirred for 5 additional minutes at 0° C., then the coupling bath was removed. The stirring was continued for 5 more minutes. The reaction mixture was quenched by pouring onto 20 g of ice. A white precipitate formed and was collected by vacuum filtration. It was washed well with water and dried. It weighed 0.72 g (2.2 mmoles, 68%) and decomposed at 236° C., but darkened above 200° C. It could be recrystallized to fine crystals by dissolving in hot cyclohexanone (1 g/10 ml) and adding an equal volume of ethanol. ##STR5##
Name
8-nitroso-1,4,5-trinitro-1,4,5,8-tetraazadecalin
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([N:3]1[CH:12]2[CH:7]([N:8]([N+:16]([O-:18])=[O:17])[CH2:9][CH2:10][N:11]2[N+:13]([O-:15])=[O:14])[N:6]([N+:19]([O-:21])=[O:20])[CH2:5][CH2:4]1)=[O:2].[N+]([O-])(O)=[O:23]>>[N+:16]([N:8]1[CH:7]2[CH:12]([N:3]([N+:1]([O-:23])=[O:2])[CH2:4][CH2:5][N:6]2[N+:19]([O-:21])=[O:20])[N:11]([N+:13]([O-:15])=[O:14])[CH2:10][CH2:9]1)([O-:18])=[O:17]

Inputs

Step One
Name
8-nitroso-1,4,5-trinitro-1,4,5,8-tetraazadecalin
Quantity
1 g
Type
reactant
Smiles
N(=O)N1CCN(C2N(CCN(C12)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
It was stirred for 5 additional minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the coupling bath was removed
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched
ADDITION
Type
ADDITION
Details
by pouring onto 20 g of ice
CUSTOM
Type
CUSTOM
Details
A white precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by vacuum filtration
WASH
Type
WASH
Details
It was washed well with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
decomposed at 236° C.
CUSTOM
Type
CUSTOM
Details
darkened above 200° C
CUSTOM
Type
CUSTOM
Details
It could be recrystallized to fine crystals
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in hot cyclohexanone (1 g/10 ml)
ADDITION
Type
ADDITION
Details
adding an equal volume of ethanol

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])N1CCN(C2N(CCN(C12)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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